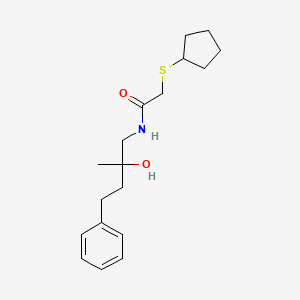

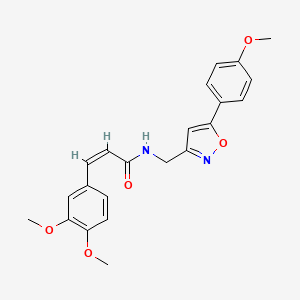

N-(2-methoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-methoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide" is a complex organic molecule that is likely to have a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of the compound . For instance, the papers discuss 2-phenyl-N-(pyrazin-2-yl)acetamide, which shares some structural features with the target compound, such as the presence of an acetamide group and aromatic rings .

Synthesis Analysis

The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using a mixture of solvents like toluene and methanol . This suggests that the synthesis of "N-(2-methoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide" might also involve similar coupling reactions and careful selection of solvents to achieve the desired crystalline form.

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques such as single-crystal X-ray diffraction, which provides detailed information about the unit-cell parameters and the three-dimensional arrangement of atoms within the crystal . The geometrical parameters obtained from such analyses are often in good agreement with theoretical calculations performed using software like Gaussian09 .

Chemical Reactions Analysis

Although the provided papers do not detail the chemical reactions specific to "N-(2-methoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide," they do mention that the studied compounds exhibit strong intermolecular interactions such as C-H⋯O and N-H⋯O hydrogen bonds . These interactions are crucial in stabilizing the molecular structure and can influence the reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one can be characterized using a variety of techniques. For example, FTIR and NMR spectroscopies are used to investigate vibrational frequencies and chemical shifts, respectively . Additionally, thermogravimetric analysis and differential thermal analysis can provide information on the thermal stability of the compound . The HOMO and LUMO analysis, as well as the calculation of the first hyperpolarizability, can give insights into the electronic properties and potential applications in nonlinear optics .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has identified pyrazole-acetamide derivatives' potential in forming novel coordination complexes with metals, influencing self-assembly processes through hydrogen bonding interactions. These complexes have been characterized by a range of spectroscopic methods and have shown significant antioxidant activity. Such findings suggest applications in developing antioxidant agents and exploring the structural basis for metal-organic frameworks (Chkirate et al., 2019) Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide: Effect of hydrogen bonding on the self assembly process and antioxidant activity.

Neuroprotective Effects

Synthesized derivatives incorporating the morpholine/phenylpiperazine moiety have demonstrated neuroprotective effects, particularly against oxidative stress in PC12 cells. This highlights the compound's potential in neurological research and development of neuroprotective therapies (Sameem et al., 2017) Synthesis, docking study and neuroprotective effects of some novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety.

Anticancer and Antiviral Activities

The synthesis of pyrazoline-substituted 4-thiazolidinones has revealed selective inhibition of leukemia cell lines, with certain compounds showing high activity against specific virus strains. These findings open avenues for the compound's application in cancer and viral infection research, indicating its potential in therapeutic interventions (Havrylyuk et al., 2013) Synthesis and Anticancer and Antiviral Activities of New 2‐Pyrazoline‐Substituted 4‐Thiazolidinones.

Corrosion Inhibition

Pyrazoline derivatives have been explored for their role in corrosion inhibition of mild steel in hydrochloric acid solutions. This research underscores the compound's utility in industrial applications, particularly in enhancing the corrosion resistance of materials used in petroleum refining and other sectors (Lgaz et al., 2020) Exploring the potential role of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution: Insights from experimental and computational studies.

properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-17-7-3-4-8-18(17)19-15-27(25-23(19)26-11-13-30-14-12-26)16-22(28)24-20-9-5-6-10-21(20)29-2/h3-10,15H,11-14,16H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRBVQYQRMRXBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2505155.png)

![7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one](/img/structure/B2505157.png)

![6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2505158.png)

![(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid](/img/structure/B2505160.png)

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2505161.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2505165.png)

![4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide](/img/no-structure.png)

![1-acetyl-5-bromo-N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-2-methylindoline-6-sulfonamide](/img/structure/B2505172.png)

![N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2505173.png)